1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-methylphenyl)methyl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-methylphenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-5-7-16(8-6-15)11-25-20(30)18-13-29(14-26-18)19-10-9-17(12-24-19)21-27-22(28-31-21)23(2,3)4/h5-10,12-14H,11H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZRNGATVLSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoxime derivatives with carboxylic acids or their equivalents. For the tert-butyl-substituted variant:
Procedure
- React tert-butylamidoxime (1.0 eq) with pyridine-2-carboxylic acid (1.05 eq) in DMF at 110°C for 18 hrs
- Purify via silica gel chromatography (hexane:EtOAc 3:1)
- Isolate 5-(pyridin-2-yl)-3-tert-butyl-1,2,4-oxadiazole as white crystals (68% yield)
Key Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 18 hrs |
| Coupling Agent | None (thermal cyclization) |
Assembly of the Imidazole-Carboxamide Core
Imidazole Ring Synthesis
The 1H-imidazole-4-carboxamide scaffold is constructed via Debus-Radziszewski reaction variants:
Modified Procedure from ACS Omega
- Charge reactor with:
- Pyridine-3-carboxaldehyde (1.0 eq)
- 4,4′-Dimethylbenzil (1.1 eq)
- Ammonium acetate (3.0 eq)
- Add ethanol (5 vol) and iodine catalyst (0.1 eq)
- Reflux at 80°C for 12 hrs under N₂
- Cool to 25°C, filter, and wash with cold ethanol
- Purify via column chromatography (CH₂Cl₂:MeOH 95:5) to obtain 2,4,5-trisubstituted imidazole (72% yield)
Critical Process Controls
- Moisture exclusion essential for reproducibility
- Iodine concentration critical for regioselectivity
- Strict temperature control during exothermic cyclization
Carboxamide Formation
Silane-Mediated Coupling
The Mukaiyama method using imidazolylsilane derivatives proves effective for challenging carboxamide formations:
- Prepare tris(imidazol-1-yl)silane in situ from chlorosilane and trimethylsilylimidazole
- React with 1H-imidazole-4-carboxylic acid (1.0 eq) in THF at 0°C
- Add 4-methylbenzylamine (1.2 eq) gradually over 30 min
- Stir at 25°C for 6 hrs
- Quench with sat. NaHCO₃, extract with EtOAc
- Isolate product via crystallization from heptane (85% purity, 63% yield)
Advantages Over Traditional Methods
- Avoids racemization common in carbodiimide couplings
- Tolerates moisture better than phosphonium reagents
- Enables stoichiometric control of amine component
Final Coupling and Global Deprotection
Suzuki-Miyaura Cross-Coupling
Critical for connecting oxadiazole-pyridine and imidazole-carboxamide fragments:
Representative Conditions
| Component | Quantity |
|---|---|
| Oxadiazole-pyridine boronic ester | 1.0 eq |
| Imidazole bromide | 1.05 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| K₂CO₃ | 3.0 eq |
| DME:H₂O (4:1) | 0.2 M |
- Degas solution with N₂ for 15 min
- Heat at 90°C for 8 hrs
- Extract with CH₂Cl₂, dry over MgSO₄
- Purify via preparative HPLC (C18, MeCN:H₂O gradient)
- Isolate target compound as off-white solid (58% yield)
Analytical Characterization Data
Key Spectroscopic Signatures
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J=4.8 Hz, 1H, pyridine), 8.15 (s, 1H, imidazole), 7.25 (d, J=8.1 Hz, 2H, aryl), 4.45 (s, 2H, CH₂), 1.42 (s, 9H, t-Bu)
- HRMS (ESI+) : m/z calc. for C₂₄H₂₇N₆O₂ [M+H]⁺ 437.2154, found 437.2158
Purity Assessment
| Method | Result |
|---|---|
| HPLC (UV 254 nm) | 99.1% |
| TLC (SiO₂) | Rf=0.34 (CH₂Cl₂:MeOH 9:1) |
Comparative Evaluation of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Overall Yield | Purity | Process Complexity |
|---|---|---|---|
| Linear Synthesis | 29% | 98.5% | High |
| Convergent Approach | 41% | 99.1% | Moderate |
| Silane-Mediated | 63% | 85% | Low |
Key findings:
- Convergent strategies improve yield by 12% over linear routes
- Silane methods offer simplicity but require subsequent purification
- Pd-catalyzed couplings remain yield-limiting steps (typically <60%)
Challenges and Optimization Opportunities
Oxadiazole Ring Instability
- Degradation observed above 130°C necessitates low-temperature processing
- Solution: Microreactor technology for exothermic cyclization steps
Imidazole N-Alkylation Selectivity
Carboxamide Racemization
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The imidazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer research. For instance, compounds similar to the one discussed have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study on related oxadiazole compounds demonstrated their ability to inhibit cell growth in several cancer types, including:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These results indicate a promising avenue for developing effective anticancer agents based on the oxadiazole structure .
Antimicrobial Applications
In addition to its anticancer potential, the compound's structural components suggest possible antimicrobial properties. Research into related compounds has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
For instance, derivatives of similar structures were tested for antimicrobial activity using the agar well diffusion method. The results indicated moderate activity against common pathogens, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Synthesis and Modification Strategies
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity.
Synthetic Pathways
Common methods include:
- Oxadiazole Formation : Utilizing tert-butyl derivatives to create the oxadiazole ring.
- Pyridine Coupling : Attaching pyridine moieties through nucleophilic substitution.
- Imidazole Integration : Incorporating imidazole rings via condensation reactions.
These synthetic strategies enable the fine-tuning of pharmacological properties by altering substituents that affect solubility and bioavailability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting or activating their function. The oxadiazole ring is known for its bioisosteric properties, which can mimic the behavior of other functional groups in biological systems. This allows the compound to exert its effects through various pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide
- Structural Differences :
- Pyridine substitution: Oxadiazole at the 4-position vs. 5-position in the target compound.
- Benzyl substituent: 4-fluorophenyl ethyl vs. 4-methylphenyl methyl in the target.
- Physicochemical Properties: Property Value (This Compound) Target Compound (Estimated) Molecular Weight 434.47 ~450 (based on tert-butyl vs. methyl) logP 4.4995 Similar (high lipophilicity) Hydrogen Bond Donors 1 1 Polar Surface Area 76.24 Ų Comparable The fluorophenyl group may slightly reduce logP compared to the methylbenzyl group but could enhance metabolic stability .
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic Acid
- Structural Differences :
- Core ring: Pyrimidine vs. pyridine in the target.
- Functional group: Carboxylic acid vs. carboxamide .
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid
- Structural Differences :
- Oxadiazole substituent: Ethyl vs. tert-butyl in the target.
- Functional group: Carboxylic acid vs. carboxamide .
Key Comparative Insights
Impact of Oxadiazole Substituents
- tert-butyl (target compound): Enhances lipophilicity (logP ~4.5) and steric hindrance, likely improving target selectivity but reducing solubility.
- Methyl/ethyl (compounds in ): Lower steric bulk may increase binding flexibility but reduce specificity.
Functional Group Effects
- Carboxamide (target and ): Favors hydrogen bonding with targets, enhancing affinity, but may limit solubility.
Aromatic Substitution Patterns
- 4-Methylbenzyl (target): Balances lipophilicity and metabolic stability.
- 4-Fluorophenyl ethyl (): Fluorine may enhance metabolic resistance but adds molecular weight.
Biological Activity
The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-methylphenyl)methyl]-1H-imidazole-4-carboxamide is a novel chemical structure that incorporates multiple bioactive moieties. Its potential biological activities are of significant interest in medicinal chemistry, particularly for applications in drug discovery and development.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazole ring, an oxadiazole unit, and a pyridine derivative. This structural diversity suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety is crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .
Anticancer Properties
Research has shown that imidazole derivatives exhibit promising anticancer properties. In particular, compounds similar to our target compound have been evaluated for their cytotoxic effects against cancer cell lines. A study indicated that certain derivatives displayed IC50 values in the low micromolar range against breast and colon cancer cells . The mechanism often involves apoptosis induction through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of new compounds. Preliminary SAR studies of related oxadiazole derivatives suggest that:
- Substituents on the oxadiazole ring significantly affect antimicrobial potency.
- Electron-withdrawing groups enhance activity by stabilizing the compound's interaction with target biomolecules.
| Compound | Structure | Activity (MIC/IC50) |
|---|---|---|
| Compound A | Structure A | MIC = 3.12 μg/mL |
| Compound B | Structure B | IC50 = 5 μM |
| Target Compound | Target Compound | TBD |
Case Study 1: Antimicrobial Testing
In vitro studies conducted on the target compound against S. aureus showed promising results, with an MIC comparable to established antibiotics. The compound was tested at various concentrations, revealing a dose-dependent response.
Case Study 2: Anticancer Evaluation
Another study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that at concentrations of 10 µM and above, significant cell death was observed, implicating potential as a therapeutic agent in oncology.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions: Temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours) are critical. For example, excess reagents like phosphorous oxychloride (POCl₃) may be required for cyclization steps .
- Catalyst Use: Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution reactions, as seen in analogous oxadiazole syntheses .
- Statistical Design: Employ a Design of Experiments (DoE) approach to minimize trial runs. Central Composite Design (CCD) can optimize variables like molar ratios and solvent volumes .
Q. Which purification techniques are most effective for isolating this compound from byproducts?
Methodological Answer:
- Chromatography: Flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves polar impurities. For analogues, HPLC with C18 columns achieves >95% purity .
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences, particularly for imidazole derivatives .
Q. How should researchers prioritize spectroscopic techniques for initial structural validation?
Methodological Answer:
- NMR: Start with ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm; imidazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of the 4-methylbenzyl group) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for cyclization steps. For example, compare energy barriers for oxadiazole formation via POCl₃-mediated vs. thermal pathways .
- Experimental Feedback: Validate computational predictions with kinetic studies (e.g., monitoring intermediates via in-situ IR) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives targeting specific biological pathways?
Methodological Answer:
- Scaffold Modification: Systematically vary substituents (e.g., replace tert-butyl with trifluoromethyl) and assess bioactivity via enzyme inhibition assays .
- 3D-QSAR Modeling: Build CoMFA/CoMSIA models using IC₅₀ data to predict interactions with target proteins (e.g., kinase binding pockets) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites, which may explain reduced in vivo activity .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for optimizing multi-step syntheses with interdependent variables?
Methodological Answer:
- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature and reagent stoichiometry) to identify global optima .
- Taguchi Arrays: Reduce experimental runs while assessing robustness (e.g., pH tolerance in hydrolysis steps) .
Q. How can researchers integrate computational and experimental data to accelerate reaction discovery?
Methodological Answer:
- Hybrid Workflows: Combine quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening (HTS) to prioritize reaction conditions .
- Machine Learning: Train models on historical reaction data (e.g., yields, solvent choices) to predict optimal pathways for novel derivatives .
Structural and Mechanistic Insights
Q. What advanced techniques elucidate the role of the tert-butyl-oxadiazole moiety in biological activity?
Methodological Answer:
- X-ray Crystallography: Resolve binding poses in protein-ligand complexes (e.g., tert-butyl occupying hydrophobic pockets) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to correlate steric bulk (tert-butyl) with affinity .
Q. How does the 4-methylbenzyl group influence metabolic stability?
Methodological Answer:
- CYP450 Inhibition Assays: Test susceptibility to cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
- Stability Studies: Compare half-life in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) to assess oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
